1,1-Diethoxyoctane

Description

Structural Context and Significance of Acetal Functionalities in Organic Chemistry

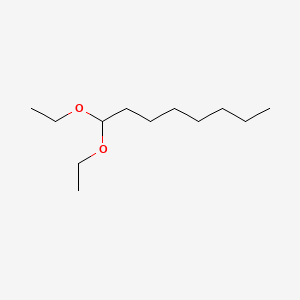

Acetals are characterized by two ether groups attached to the same carbon atom. made-in-china.com This functional group is formed by the reaction of an aldehyde or a ketone with an alcohol. In the case of 1,1-diethoxyoctane, the structure consists of an eight-carbon chain (octane) where the first carbon is bonded to two ethoxy groups (-OCH2CH3).

The acetal linkage is of considerable importance in organic chemistry primarily due to its role as a protecting group for carbonyl functionalities. organic-chemistry.org Aldehydes and ketones are reactive functional groups, and in a multi-step synthesis, it is often necessary to temporarily block this reactivity to allow for chemical transformations on other parts of the molecule. organic-chemistry.org The acetal group is stable under neutral or basic conditions but can be readily hydrolyzed back to the original aldehyde or ketone under acidic conditions. This controlled reactivity is a cornerstone of modern synthetic strategy. organic-chemistry.org

Research Rationale and Scope of Investigation for this compound Studies

In the realm of organic synthesis, this compound serves as a model compound for studying acetal chemistry, including formation and hydrolysis reactions. amazonaws.com Its synthesis typically involves the condensation of octanal with ethanol in the presence of an acid catalyst. Researchers also investigate its reactions, such as its conversion to 2-ethoxy-nonane. guidechem.com

Furthermore, analytical studies involving this compound are prevalent, particularly in the analysis of food and beverages. For instance, it has been identified as a volatile compound in studies of baked goods and alcoholic beverages. mdpi.comshimadzu.com These investigations help in understanding the chemical basis of flavor and aroma profiles.

Chemical and Physical Properties

A comprehensive understanding of this compound necessitates an examination of its chemical and physical properties. These properties are crucial for its application in various research and industrial settings.

| Property | Value | Source |

| Molecular Formula | C12H26O2 | nih.gov |

| Molecular Weight | 202.33 g/mol | nih.gov |

| Appearance | Colorless to almost colorless clear liquid | guidechem.com |

| Boiling Point | 226.2 °C at 760 mmHg | guidechem.com |

| Flash Point | 58 °C | guidechem.com |

| Density | 0.844 g/cm³ | guidechem.com |

| XLogP3-AA | 4.2 | nih.gov |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

| Spectral Data Type | Key Information | Source |

| GC-MS | Top 5 Peaks (m/z): 103, 47, 57, 75, 29 | nih.gov |

| Kovats Retention Index | Standard non-polar: 1276, Standard polar: 1431, 1417 | nih.gov |

Research Findings

Recent research has highlighted the presence of this compound in various food products, contributing to their flavor profiles. For example, a study on defatted tiger nut flour identified this compound as one of the volatile flavor compounds. mdpi.com Another analysis of commercially available alcoholic beverages also detected its presence. shimadzu.com In synthetic chemistry, methods for the preparation of acetals, including those analogous to this compound, continue to be an active area of research, with a focus on developing more efficient and environmentally friendly catalytic systems. ymerdigital.com

Propriétés

IUPAC Name |

1,1-diethoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKIPAWFUDCCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068979 | |

| Record name | Octane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54889-48-4 | |

| Record name | 1,1-Diethoxyoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54889-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxyoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054889484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxyoctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIETHOXYOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6T180YN5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of 1,1-diethoxyoctane Formation and Reactivity

Reaction Mechanism Studies of Acetalization Processes

The formation of 1,1-diethoxyoctane is a classic example of an acid-catalyzed nucleophilic addition reaction. pressbooks.pubpressbooks.pub This process is reversible and involves the reaction of an aldehyde (octanal) with two equivalents of an alcohol (ethanol) to form the acetal and a molecule of water. pressbooks.publibretexts.org To drive the equilibrium toward the product, water is typically removed from the reaction mixture, often through azeotropic distillation or the use of dehydrating agents. libretexts.orgbham.ac.uk

The synthesis of this compound from octanal and ethanol under acidic conditions proceeds through a well-established multi-step mechanism. pressbooks.publibretexts.org Alcohols like ethanol are generally weak nucleophiles and add slowly to carbonyl groups under neutral conditions. pressbooks.pubpressbooks.pub An acid catalyst is required to increase the reactivity of the carbonyl group. pearson.comfiveable.me

The mechanism can be detailed as follows:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of octanal by an acid catalyst (H⁺). youtube.com This step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.comfiveable.me

First Nucleophilic Addition: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. fiveable.me This leads to the formation of a protonated tetrahedral intermediate. libretexts.orgopenochem.org

Deprotonation to Form a Hemiacetal: A base (such as another molecule of ethanol or water) removes a proton from the newly added ethoxy group, resulting in the formation of a neutral hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com Hemiacetals are typically unstable and exist in equilibrium with the starting aldehyde and alcohol. openochem.orgpressbooks.pub

The conversion of the hemiacetal intermediate to the final acetal product involves a second sequence of protonation, elimination, and nucleophilic addition. masterorganicchemistry.com

Protonation of the Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. pressbooks.pubopenochem.org This converts the hydroxyl group into a much better leaving group: water. youtube.com

Second Nucleophilic Addition: A second molecule of ethanol attacks the highly electrophilic carbon of the oxonium ion. libretexts.orgyoutube.com This results in the formation of a protonated acetal.

Final Deprotonation: The protonated acetal is deprotonated by a base, regenerating the acid catalyst and yielding the final product, this compound. pressbooks.pubpressbooks.pub

The key steps and intermediates in the formation of this compound are summarized in the table below.

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of octanal's carbonyl oxygen. | Protonated carbonyl |

| 2 | Nucleophilic attack by the first ethanol molecule. | Tetrahedral intermediate |

| 3 | Deprotonation to form the hemiacetal. | Hemiacetal |

| 4 | Protonation of the hemiacetal's hydroxyl group. | Protonated hemiacetal |

| 5 | Elimination of water to form a resonance-stabilized cation. | Oxonium ion (resonance-stabilized carbocation) |

| 6 | Nucleophilic attack by the second ethanol molecule. | Protonated acetal |

| 7 | Deprotonation to yield the final acetal. | This compound |

Protonation and Nucleophilic Addition in Acetal Synthesis

Degradation Mechanisms of this compound

The stability of this compound is highly dependent on the chemical environment. While stable under certain conditions, it is susceptible to degradation through hydrolytic and oxidative pathways.

One of the defining characteristics of acetals is their stability in neutral to strongly basic environments, where they exhibit the general lack of reactivity associated with ethers. libretexts.orgbham.ac.uk However, they are readily hydrolyzed back to their constituent aldehyde and alcohol in the presence of aqueous acid. pressbooks.pubbham.ac.uk The hydrolysis of this compound to octanal and ethanol is mechanistically the reverse of its formation. bham.ac.uk

The process begins with the protonation of one of the ether oxygens, followed by the departure of an ethanol molecule to generate the same resonance-stabilized oxonium ion that is a key intermediate in acetal formation. masterorganicchemistry.com A water molecule then attacks this cation, and subsequent deprotonation yields the hemiacetal, which further decomposes to octanal and the second molecule of ethanol under the acidic conditions. masterorganicchemistry.com

| Condition | Stability | Outcome |

|---|---|---|

| Aqueous Acid (e.g., pH < 5) | Unstable | Hydrolyzes to aldehyde (octanal) and alcohol (ethanol). nih.govorganic-chemistry.org |

| Neutral (e.g., pH ≈ 7) | Stable | Generally unreactive. bham.ac.uk |

| Basic (e.g., pH > 9) | Stable | Resistant to hydrolysis. bham.ac.ukorganic-chemistry.org |

Acetals are generally resistant to many common oxidizing agents, particularly under neutral or basic conditions. organic-chemistry.org However, they can be degraded by specific and powerful oxidants. Ozone is known to react smoothly with acetals, oxidizing them to their corresponding esters. researchgate.net For this compound, this would yield ethyl octanoate. The proposed mechanism involves a 1,3-dipolar insertion of ozone into the C-H bond at the acetal carbon. cdnsciencepub.com This reaction is conformationally dependent, requiring a specific stereoelectronic arrangement where each oxygen atom has a lone pair of electrons oriented antiperiplanar to the target C-H bond. researchgate.net

Strongly acidic oxidizing agents can also lead to the cleavage of acetals. organic-chemistry.org While specific studies on this compound are limited, research on similar compounds provides insight. For example, the degradation of the related compound bis(2,2-dinitropropyl)acetal (BDNPA) was found to proceed through hydrolysis and, at higher temperatures, radical-based homolysis. acs.org The primary degradation products of this compound in flavor and fragrance applications under consumption conditions, which can involve heat and air exposure, are likely related to both hydrolysis and oxidation. cabidigitallibrary.orgshimadzu.com

Hydrolytic Stability and Pathways

Stereochemical Aspects and Selectivity in Acetal Chemistry Relevant to this compound

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. msu.edusaskoer.ca While this compound itself is an achiral molecule (as its central carbon is bonded to two identical ethoxy groups), the principles of stereochemistry are fundamentally relevant to the reactions that form it and other related acetals.

If the starting aldehyde possesses a pre-existing stereocenter (e.g., 2-methyloctanal) or if a chiral alcohol is used in the synthesis, the reaction will produce diastereomers. This is because the nucleophilic attack of the alcohol occurs on the prochiral faces of the aldehyde's carbonyl group. chemistrydocs.com Since the starting material is chiral, the transition states leading to the two possible products are diastereomeric and thus have different energies. chemistrydocs.com This energy difference results in the preferential formation of one diastereomer over the other, a phenomenon known as asymmetric induction or diastereoselection. msu.edu

The stereochemical outcome of such nucleophilic additions to carbonyls bearing an adjacent chiral center can often be predicted using established models like the Felkin-Ahn or Cram's rule, which account for steric and electronic effects in the transition state. msu.edu Furthermore, the use of chiral diols to form cyclic acetals is a powerful strategy in asymmetric synthesis, where the chiral acetal acts as a template or auxiliary to direct the stereochemistry of subsequent reactions. acs.org Therefore, while this compound is a simple case, the mechanistic principles governing its formation are directly applicable to the more complex and stereoselective synthesis of chiral acetals.

Advanced Analytical and Spectroscopic Characterization of 1,1-diethoxyoctane

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating 1,1-Diethoxyoctane from reaction mixtures or complex matrices and for its subsequent identification. Gas chromatography, in particular, is well-suited for the analysis of volatile compounds like acetals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. shimadzu.com In the analysis of this compound, the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification. shimadzu.com

This compound has been identified in various natural and commercial products, such as alcoholic beverages and essential oils, using GC-MS. shimadzu.comscispace.comresearcher.life The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. Key fragments observed include ions with mass-to-charge ratios (m/z) of 103, 47, 57, 75, and 29. nih.gov The base peak is typically observed at m/z 103, which corresponds to the stable [CH(OC₂H₅)₂]⁺ ion formed by the cleavage of the bond between the first and second carbon of the octyl chain.

Table 1: GC-MS Parameters and Retention Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Instrument | HITACHI M-80B | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Top 5 Mass Peaks (m/z) | 103, 47, 57, 75, 29 | nih.gov |

| Kovats Retention Index (Standard non-polar column) | 1276 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar column) | 1270 | nih.gov |

| Kovats Retention Index (Standard polar column) | 1417, 1431 | nih.gov |

Optimizing chromatographic conditions is crucial for achieving good resolution, symmetric peak shapes, and accurate quantification. nih.govmdpi.com For the analysis of acetals like this compound, several parameters can be adjusted. researchgate.netnih.gov

Key factors in method optimization include the choice of the GC column, the temperature program, the carrier gas flow rate, and the injector temperature. researchgate.net A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is commonly used for separating compounds of intermediate polarity like this compound. nih.gov

The temperature program is designed to ensure that the compound is eluted within a reasonable time frame with a sharp peak. This typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final, higher temperature. The selection of mobile phase composition and flow rate are also critical factors that are optimized to achieve the desired separation. nih.gov The use of experimental design methodologies, such as Box-Behnken design, can systematically optimize these parameters to achieve the best possible separation. mdpi.com For complex samples, techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced resolution and separation of volatile compounds, including acetals. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. lamission.eduresearchgate.net

Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of acetals. tandfonline.comrsc.org

¹H NMR: The proton NMR spectrum of this compound provides key diagnostic signals. The acetal proton (-CH(OR)₂) typically appears as a triplet in the downfield region, around 4.4-4.6 ppm. The methylene protons (-OCH₂CH₃) of the ethoxy groups appear as a quartet, and the methyl protons (-OCH₂CH₃) as a triplet. The protons of the octyl chain appear as a series of multiplets further upfield.

¹³C NMR: The carbon NMR spectrum offers complementary information. The acetal carbon atom (>C(OR)₂) gives a characteristic signal in the range of 100-110 ppm. tandfonline.com The carbons of the ethoxy groups and the octyl chain resonate at higher field strengths. The chemical shifts are sensitive to the electronic environment, confirming the connectivity of the atoms within the molecule. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Acetal) | ~103 |

| C2-C7 (Alkyl Chain) | ~23-32 |

| C8 (Terminal Methyl) | ~14 |

| Ethoxy -CH₂- | ~60 |

| Ethoxy -CH₃ | ~15 |

Note: Actual chemical shifts can vary slightly based on solvent and experimental conditions. Data is based on typical values for similar acetal structures.

Beyond simple 1D NMR, advanced 2D NMR techniques are employed to gain deeper insights into molecular structure and reaction mechanisms in acetal chemistry. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of the entire spin system, for instance, confirming the coupling between the acetal proton and the adjacent methylene group in the octyl chain. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, providing unambiguous assignment of ¹H and ¹³C signals for each CHn group. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. numberanalytics.com For this compound, it can confirm the connection between the acetal proton and the carbons of the ethoxy groups, as well as the C2 of the octyl chain.

These advanced methods are particularly valuable for studying reaction mechanisms, such as acetal formation or hydrolysis. nih.gov For example, ultrafast 2D NMR has been used to monitor acetal hydrolysis in real-time, allowing for the characterization of short-lived intermediates like hemiacetals. nih.govweizmann.ac.il Dynamic NMR studies can also provide information on conformational changes in cyclic acetal systems. nih.gov

13C NMR and 1H NMR Applications in Acetal Research

Other Spectroscopic Methods (e.g., IR) in Acetal Characterization

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying functional groups present in a molecule. lamission.edu In the characterization of acetals, IR spectroscopy is used to confirm the presence of the C-O bonds of the acetal group and the absence of the carbonyl (C=O) group of the parent aldehyde. nih.gov

The IR spectrum of an acetal like this compound is characterized by strong absorption bands in the fingerprint region, specifically in the 1000-1200 cm⁻¹ range. pressbooks.pub These bands arise from the C-O stretching vibrations of the acetal linkage. rsc.org The absence of a strong absorption band around 1700-1740 cm⁻¹, where aldehydes show a characteristic C=O stretch, confirms the complete conversion of the aldehyde to the acetal. The spectrum will also show characteristic C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹. While IR is excellent for identifying functional groups, it is less powerful than NMR for elucidating the complete, detailed structure of the molecule. nist.gov

Table 3: Characteristic IR Absorption Bands for Acetals

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-O | Stretching | 1000 - 1200 | Strong |

| sp³ C-H | Stretching | 2850 - 2960 | Medium to Strong |

| C=O (Aldehyde) | Stretching | ~1720 - 1740 | (Absent in pure acetal) |

Occurrence and Biogenesis of 1,1-diethoxyoctane in Complex Natural Matrices

Identification in Aroma and Flavor Profiles of Fruits and Beverages

1,1-Diethoxyoctane, also known as octanal diethyl acetal, is a volatile organic compound identified as a contributor to the aroma and flavor profiles of various foods and beverages. nih.gov Its presence has been noted in several alcoholic beverages, including fruit and grain spirits and lemon-flavored alcoholic drinks. researchgate.netshimadzu.com The compound is listed as a flavoring agent and has been detected in analyses of commercial beverage products. shimadzu.comresearcher.life For instance, a study using gas chromatography-mass spectrometry (GC-MS) for flavor analysis identified this compound as one of the fragrance components in commercially available lemon-flavored alcoholic beverages. shimadzu.com It has also been reported as a constituent in extracts from kumquat peel. researcher.life

The formation of this compound is intrinsically linked to the processes of fermentation and distillation. researchgate.netnih.gov It is an acetal, a class of organic compounds formed from the reaction between an aldehyde and an alcohol. Specifically, this compound is synthesized from the condensation of octanal and ethanol. chemicalbook.com

Alcoholic fermentation is a complex biochemical process where yeast converts sugars into ethanol and carbon dioxide, along with hundreds of other volatile by-products, including aldehydes and higher alcohols. nih.gov The primary precursors for this compound are formed during this stage: ethanol is the main product, and octanal is formed as a minor by-product.

During the subsequent distillation of the fermented mash, the concentration of ethanol and various congeners, including aldehydes, increases significantly. libretexts.org The conditions within the still, particularly the presence of ethanol in high concentrations and acidic conditions, facilitate the chemical reaction between octanal and ethanol, leading to the formation of this compound. researchgate.net This reaction is an acid-catalyzed nucleophilic addition, where two molecules of ethanol react with one molecule of octanal to form the stable acetal, this compound, and water.

While specific concentrations can vary widely depending on the raw materials and processing conditions, industry and regulatory bodies have established typical usage levels for this compound as a flavoring agent in various food categories.

Table 1: Reported Usage Levels of this compound in Food Categories

| Food Category | Normal Use (mg/kg) | Maximum Use (mg/kg) |

|---|---|---|

| Alcoholic beverages | 4.0 | 20.0 |

| Ready-to-eat savouries | 5.0 | 25.0 |

| Composite foods | 2.0 | 10.0 |

Data sourced from The Good Scents Company, referencing industry reports. thegoodscentscompany.com

Formation Pathways in Distillation and Fermentation Processes

Enzymatic and Non-Enzymatic Precursors to this compound

The biogenesis of this compound is dependent on the availability of its two direct precursors: ethanol and octanal. chemicalbook.com The formation of these precursors can occur through both enzymatic and non-enzymatic pathways.

Ethanol : This is the primary product of enzymatic alcoholic fermentation, a well-understood metabolic process. nih.gov Yeasts, principally Saccharomyces cerevisiae, carry out a series of enzymatic reactions (glycolysis) to convert simple sugars into pyruvate, which is then further converted to ethanol and carbon dioxide. nih.gov

Octanal : This C8 aldehyde is a product of lipid metabolism. Its precursors are polyunsaturated fatty acids (PUFAs), which are common components of the raw materials used in fermentation, such as fruits and grains. mdpi.com The formation of aldehydes from PUFAs can proceed via two main routes:

Enzymatic Pathway : The oxylipin pathway is initiated by lipoxygenase (LOX) enzymes, which catalyze the insertion of molecular oxygen into PUFAs to form fatty acid hydroperoxides. mdpi.com These unstable intermediates are then cleaved by hydroperoxide lyase (HPL) enzymes to yield shorter-chain aldehydes, including octanal. mdpi.com

Non-Enzymatic Pathway : PUFAs can undergo auto-oxidation in the presence of reactive oxygen species (ROS). mdpi.com This chemical oxidation also produces fatty acid hydroperoxides, which can then spontaneously break down into a variety of volatile compounds, including aldehydes like octanal. This process can occur during the processing and storage of raw materials or during the fermentation and distillation stages. mdpi.com

Therefore, the formation of this compound is the result of a chemo-enzymatic sequence, beginning with the enzymatic production of its precursors, followed by their chemical condensation during processing.

Role of 1,1-diethoxyoctane in Organic Transformations and Derivatization Studies

Derivatization Strategies for Structural Modification and Functionalization

Derivatization is a chemical technique used to modify a compound to produce a new substance with different chemical or physical properties, often to enhance its suitability for a specific analytical method or to explore its structure-activity relationship. spectroscopyonline.comnih.gov For 1,1-diethoxyoctane, derivatization can be approached in several ways, either by modifying the parent molecules before acetal formation or by reacting the acetal itself.

One primary strategy involves the hydrolysis of this compound back to its constituent parts: octanal and ethanol. These can then be individually modified. For instance, the regenerated octanal can undergo various classic aldehyde reactions, such as oxidation to octanoic acid or reductive amination to form octylamine. Similarly, the ethanol can be derivatized separately.

A more direct approach involves synthesizing analogs of this compound by reacting octanal with different alcohols. This allows for the introduction of various alkoxy groups, leading to a library of 1,1-dialkoxyoctanes with altered properties such as solubility, volatility, and steric bulk. While acetals are generally stable, the ethoxy groups can potentially undergo nucleophilic substitution under specific, often harsh, conditions.

These derivatization strategies are crucial for creating new molecules for materials science, fragrance development, or as intermediates for more complex synthetic targets. researchgate.netcore.ac.uk

Table 2: Potential Derivatization Reactions Involving this compound

| Reaction Type | Reactant(s) | Reagent/Condition | Product Class | Purpose of Derivatization |

|---|---|---|---|---|

| Analog Synthesis | Octanal + Different Alcohol (e.g., Methanol, Propanol) | Acid Catalyst | 1,1-Dialkoxyoctanes | Modify physical properties (solubility, volatility). |

| Hydrolysis & Derivatization | This compound | Aqueous Acid, then Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (Octanoic Acid) | Introduce a new functional group for further synthesis. |

| Transacetalization | this compound + Diol (e.g., Ethylene Glycol) | Acid Catalyst | Cyclic Acetal | Create a more stable protecting group or a new molecular scaffold. researchgate.net |

Isotope-Labeled this compound in Mechanistic and Biological Research

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which can be stable or radioactive. wikipedia.org This "label" acts as a tracer to follow the molecule through chemical reactions or biological pathways without significantly altering its chemical properties. medchemexpress.com Stable isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used as they are non-radioactive and can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.combocsci.com

In the context of this compound, isotopically labeled versions, such as this compound-d10, are available for research purposes. medchemexpress.comnordicbiosite.com Such compounds are invaluable in several areas:

Mechanistic Studies: By labeling specific positions in the molecule, chemists can trace the movement of atoms and fragments during a chemical reaction, providing definitive evidence for proposed reaction mechanisms. nih.gov For example, labeling the ethoxy groups could clarify their fate during transacetalization reactions.

Metabolic Research: When used in biological systems, labeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion (ADME). medchemexpress.com This is fundamental in drug development and toxicology to understand how a compound or its structural class is processed by an organism.

Quantitative Analysis: Isotope-labeled compounds serve as ideal internal standards in quantitative mass spectrometry. Because they have nearly identical chemical and physical properties to their unlabeled counterparts but a different mass, they can be added to a complex sample to provide highly accurate and precise quantification of the target analyte. symeres.com

Table 3: Examples of Isotope-Labeled this compound and Research Applications

| Labeled Compound | Isotope(s) | Potential Research Application | Analytical Technique |

|---|---|---|---|

| This compound-d10 | Deuterium (D) | Internal standard for quantitative analysis of aldehydes in environmental or food samples. medchemexpress.comnordicbiosite.com | Gas Chromatography-Mass Spectrometry (GC-MS) |

| 1,1-Di(ethoxy-¹³C₂)octane | Carbon-13 (¹³C) | Elucidation of reaction mechanisms involving the ethoxy groups. symeres.com | NMR Spectroscopy, Mass Spectrometry |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-d10 |

| Acetal |

| Aldehyde |

| Carboxylic Acid |

| Carbon-13 |

| Deuterium |

| Ethanol |

| Ethylene Glycol |

| Ketone |

| Methanol |

| Nitrogen-15 |

| Octanal |

| Octanoic Acid |

| Octylamine |

Theoretical and Computational Chemistry Approaches to 1,1-diethoxyoctane

Molecular Modeling and Simulation of Acetal Structures

Molecular modeling and simulations are instrumental in exploring the three-dimensional structures and conformational landscapes of acetals, including 1,1-diethoxyoctane. These techniques allow researchers to visualize and analyze the spatial arrangement of atoms, which is crucial for understanding their physical and chemical properties. diva-portal.org

Acetal structures, such as those found in carbohydrates and other organic molecules, can be represented in various forms, including open-chain and cyclic hemiacetal structures. diva-portal.org For a molecule like this compound, which is a non-cyclic acetal, molecular modeling focuses on the rotational conformations around the single bonds. The most stable conformations are determined by minimizing the steric hindrance and electrostatic interactions between the ethoxy groups and the octyl chain.

Molecular dynamics simulations can be employed to study the flexibility and dynamic behavior of acetal structures. These simulations track the motions of atoms over time, providing a more realistic picture of the molecule's behavior in different environments, such as in solution. For instance, the orientation of the lone pairs on the oxygen atoms is a key factor in determining the reactivity of acetals, particularly in hydrolysis reactions. cdnsciencepub.com Modeling can help predict the most likely conformations and how they might influence reaction pathways. cdnsciencepub.com

The table below provides some key computed properties for this compound, which are often derived from molecular modeling and computational chemistry.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H26O2 | nih.govnist.gov |

| Molecular Weight | 202.33 g/mol | nist.govchemeo.com |

| XLogP3-AA | 4.2 | nih.gov |

| Monoisotopic Mass | 202.193280068 Da | nih.gov |

This table is interactive. Click on the headers to sort the data.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, such as those based on density functional theory (DFT), are essential for investigating the energetics and mechanisms of chemical reactions involving acetals like this compound. nrel.gov These calculations can determine the energies of reactants, products, transition states, and intermediates, providing a detailed map of the reaction pathway. u-tokyo.ac.jpchemrxiv.org

A primary reaction of interest for acetals is acid-catalyzed hydrolysis. chemistrysteps.com Quantum chemical calculations can elucidate the step-by-step mechanism of this process. The reaction typically begins with the protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form an oxocarbenium ion intermediate. chemistrysteps.com This intermediate is then attacked by a water molecule, and subsequent deprotonation yields the final aldehyde or ketone and another alcohol molecule. chemistrysteps.com

Computational studies have shown that the stability of the oxocarbenium ion and the stereoelectronic effects of the molecule play a crucial role in the rate of hydrolysis. cdnsciencepub.com For example, the orientation of the non-bonding electron pairs on the oxygen atoms relative to the breaking carbon-oxygen bond can significantly influence the reaction barrier. cdnsciencepub.com Calculations can also model the role of the solvent, such as water, in stabilizing intermediates and participating in proton transfer steps. ic.ac.ukaquaenergyexpo.com

The table below presents some calculated thermochemical properties for this compound, which are vital for understanding its reaction energetics.

Table 2: Calculated Thermochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -162.28 | kJ/mol | chemeo.com |

This table is interactive. Click on the headers to sort the data.

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics combines chemistry, computer science, and information technology to analyze and manage large sets of chemical data. longdom.org Data mining techniques are applied to these datasets to discover patterns, trends, and relationships that can be used to predict the properties and activities of new compounds. neovarsity.orgnih.gov

For compounds related to this compound, such as other acetals and ethers, cheminformatics can be used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. rsc.orgmdpi.com These models correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov For example, QSAR studies on glycerol ethers have shown that ecotoxicity can be related to the size and number of alkyl substituents. rsc.orgresearchgate.net

By mining chemical databases, researchers can identify compounds with similar structural features to this compound and analyze their known properties. This can help in predicting the behavior of this compound in various applications. For instance, data on the solubility, boiling point, and viscosity of related ethers and acetals can provide estimates for this compound. mdpi.com Furthermore, cheminformatics tools can be used to screen virtual libraries of compounds for specific properties, accelerating the discovery of new molecules with desired characteristics. longdom.org

The development of machine learning and informatics program packages, such as ChemML, facilitates the analysis, mining, and modeling of chemical and materials data, which can be applied to the study of this compound and its analogues. chemrxiv.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1-Dimethoxyethane |

| 1,3-bis(2,2,2-trifluoroethoxy)propane |

| 1-butanol |

| 1-mono-butylether |

| 2-(p-nitrophenoxy)tetrahydropyran |

| 2-ethoxyethanol |

| 3-ethoxypropane-1,2-diol |

| Acetal |

| Acetone |

| Aldehyde |

| Ammonia |

| Amylopectin |

| Amylose |

| Carbanion |

| Carbon |

| Carbon dioxide |

| Cellulose |

| Diethylene glycol monomethyl ether |

| Diglyme |

| Dimethoxymethane |

| Dipropyleneglycol methyl ether |

| Ethane |

| Ethanol |

| Ethene |

| Ethylene |

| Ethylene glycol |

| Ethyne |

| Furaquinocin D |

| Furfuryl alcohol |

| Glucose |

| Glycerol |

| Hemiacetal |

| Hydronium ion |

| Hydrogen |

| Ketone |

| Methanol |

| Methyl |

| Nitrogen |

| Octanal |

| Orobanchol |

| Oxygen |

| S-adenosyl-l-homocysteine |

| S-adenosylmethionine |

| Starch |

| Strigol |

Environmental Behavior and Degradation Research of Acetal Compounds, with Relevance to 1,1-diethoxyoctane

Biotic Degradation Pathways and Microbial Metabolism

The biodegradation of 1,1-diethoxyoctane, while not extensively studied for this specific molecule, can be inferred from the known metabolic pathways for its constituent functional groups and degradation products. It is expected to be biodegradable, although likely not rapidly. industrialchemicals.gov.au

The initial step in the microbial metabolism of this compound is likely the enzymatic hydrolysis of the acetal bond. Microorganisms can produce a variety of enzymes, such as hydrolases, that can cleave the acetal to yield octanal and ethanol. This step mirrors the abiotic hydrolysis process but is catalyzed by specific enzymes, allowing it to proceed at or near neutral pH.

Once the primary degradation products are formed, they can enter well-established metabolic pathways:

Ethanol Metabolism: Ethanol is a simple alcohol that is readily utilized by a vast number of microorganisms as a carbon and energy source. nih.gov It is typically oxidized by alcohol dehydrogenases to acetaldehyde, which is then further oxidized to acetyl-CoA. mdpi.com Acetyl-CoA is a central metabolite that enters the Krebs cycle for energy production.

Octanal Metabolism: Octanal, a long-chain fatty aldehyde, can be oxidized by aldehyde dehydrogenases to its corresponding carboxylic acid, octanoic acid. mdpi.com Octanoic acid can then be activated to octanoyl-CoA and subsequently enter the β-oxidation pathway. This pathway systematically shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, which also feeds into the Krebs cycle. utoronto.ca

Aerobic conditions, where oxygen is present, are generally required for these efficient degradation pathways, particularly for the β-oxidation of the fatty acid component. utoronto.ca Under anaerobic conditions, degradation would be significantly slower and proceed through different metabolic routes.

| Metabolic Step | Substrate | Key Enzyme Class | Product | Subsequent Fate |

|---|---|---|---|---|

| Initial Cleavage | This compound | Hydrolase | Octanal + Ethanol | Enters separate metabolic pathways. |

| Alcohol Oxidation | Ethanol | Alcohol Dehydrogenase | Acetaldehyde | Further oxidation. mdpi.com |

| Acetaldehyde | Aldehyde Dehydrogenase | Acetyl-CoA | Enters Krebs Cycle. | |

| Aldehyde/Fatty Acid Oxidation | Octanal | Aldehyde Dehydrogenase | Octanoic Acid | Activation to Acyl-CoA. mdpi.com |

| Octanoyl-CoA | Acyl-CoA Dehydrogenase (and other β-oxidation enzymes) | Acetyl-CoA | Enters Krebs Cycle. utoronto.ca |

Environmental Fate Modeling and Prediction Methodologies

Fugacity, which has units of pressure, can be thought of as the "escaping tendency" of a chemical from a particular phase. rsc.orgsetac.org When the fugacity of a chemical is the same in two adjacent environmental compartments (e.g., water and air), they are at equilibrium, and there is no net movement between them. wikipedia.org By calculating fugacity capacities (Z-values) for each compartment based on the chemical's properties, models can predict its equilibrium distribution. wikipedia.org More advanced models (e.g., Level III fugacity models) also incorporate transport and degradation rates to predict steady-state, non-equilibrium concentrations. ulisboa.pt

To model the environmental fate of this compound, key physicochemical properties are required. While experimental data for some properties are scarce, they can be estimated using Quantitative Structure-Property Relationship (QSPR) models. itrcweb.orgresearchgate.net

| Property | Estimated/Reported Value | Significance in Fate Modeling |

|---|---|---|

| Molecular Weight | 202.33 g/mol nih.gov | Fundamental property used in most calculations. |

| Boiling Point | ~115°C at 20 mmHg chemicalbook.com | Indicates volatility and potential for atmospheric transport. |

| Vapor Pressure | (Estimated to be low) | Governs the rate of volatilization from soil and water. nih.gov |

| Water Solubility | (Estimated to be low) | Affects concentration in the aqueous phase and partitioning behavior. researchgate.net |

| Octanol-Water Partition Coefficient (log Kow) | 4.2 (Calculated) nih.gov | High value indicates a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms. nih.gov |

| Henry's Law Constant | (Calculated from VP/WS) | Describes the partitioning between air and water. nih.gov |

Based on these properties, a fugacity model would predict that if this compound is released into the environment, its high log Kow would cause it to partition significantly out of the water phase and into compartments rich in organic carbon, such as soil, sediment, and biota. nih.gov Its persistence in these compartments would then be determined by the rates of biotic and abiotic degradation processes.

Concluding Remarks and Future Research Perspectives

Current Challenges in 1,1-Diethoxyoctane Research

Despite its straightforward structure, research and industrial production of this compound face several persistent challenges that limit efficiency and scalability.

Synthesis and Catalysis: The traditional acid-catalyzed synthesis of acetals is an equilibrium-driven process. To achieve high yields of this compound, an excess of ethanol is often required, which complicates the subsequent purification and recovery of materials. A significant challenge lies in catalyst deactivation, particularly when using solid acid catalysts like sulfonic resins, which can lose activity due to pore clogging or leaching of active sites. Furthermore, side reactions, such as the dehydration of ethanol to form diethyl ether, must be carefully controlled, typically by maintaining specific temperature ranges. The development of highly active, selective, and reusable catalysts that can operate under mild, solvent-free conditions remains a key objective. acs.org

Purification and Analysis: The separation of this compound from unreacted octanal and excess ethanol requires energy-intensive processes like fractional distillation under reduced pressure. The accurate and sensitive analysis of the final product and its impurities poses its own set of difficulties. The inherent reactivity of aldehydes and the potential for acetal hydrolysis under certain analytical conditions can lead to sample degradation and inaccurate characterization. americanpharmaceuticalreview.comnih.gov Developing robust analytical methods capable of detecting trace impurities, which is crucial for applications in regulated industries like food and pharmaceuticals, is an ongoing challenge. theanalyticalscientist.comtheanalyticalscientist.com

Controlling Stability and Hydrolysis: The defining characteristic of acetals—their stability in neutral or basic media and their hydrolysis under acidic conditions—is a double-edged sword. acs.org While this pH-sensitivity is exploited in applications like controlled-release fragrances, precisely tuning the rate of hydrolysis for advanced applications remains a complex task. researchgate.net The hydrolysis kinetics can be influenced by subtle changes in the chemical structure and the surrounding environment, making predictable and controlled cleavage a significant research challenge. researchgate.netwhiterose.ac.uk

Emerging Research Areas and Potential Applications in Advanced Chemistry

Research into acetals like this compound is expanding beyond traditional applications, moving into the realm of advanced materials and sustainable chemistry.

Sustainable and Recyclable Polymers: Acetal linkages are at the forefront of developing chemically recyclable polymers. acs.orgrsc.org The ability to cleave the acetal bonds in the polymer backbone under mild acidic conditions allows for depolymerization back to the original monomers, paving the way for a closed-loop recycling economy for materials like polyurethanes and polyesters. acs.orgtue.nlrsc.org Research is focused on designing novel polyacetals derived from bio-based resources, combining sustainability with engineered degradability. rsc.orgrsc.org

Advanced Organic Synthesis: The principles of acetal chemistry are being applied in innovative synthetic methodologies. Flow chemistry, for instance, offers a way to overcome the limitations of batch processing for acetal synthesis by providing superior control over reaction conditions and minimizing side reactions. numberanalytics.com Furthermore, emerging techniques like photocatalytic and electrochemical acetalization are being explored as greener alternatives to traditional acid catalysis. numberanalytics.com As a protecting group, the this compound moiety can be used to shield the octanal functional group during complex multi-step syntheses of high-value chemicals. pearson.com

Drug Delivery Systems: The pH-sensitive nature of the acetal bond is highly attractive for applications in medicinal chemistry, particularly for targeted drug delivery. numberanalytics.comnih.gov Acetal linkages can be used to create prodrugs that remain stable at the physiological pH of the bloodstream but release the active therapeutic agent in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes. researchgate.netnumberanalytics.comescholarship.org Research is focused on tuning the hydrolysis rate of the acetal linker to control the release profile of the drug, enhancing therapeutic efficacy while minimizing side effects. researchgate.netnih.gov

Interdisciplinary Research Opportunities for Acetal Chemistry

The versatility of the acetal functional group creates numerous opportunities for collaboration across diverse scientific disciplines.

Materials Science and Engineering: The development of acetal-based covalent adaptable networks (CANs) and recyclable thermosets represents a significant intersection of organic chemistry and materials science. whiterose.ac.ukresearchgate.net These "smart" materials, which can be reprocessed, repaired, or degraded on demand, offer solutions to the global challenge of plastic waste. acs.orgrsc.orgtue.nl Future research will involve collaborations to create materials with tailored mechanical, thermal, and responsive properties for applications ranging from consumer goods to advanced composites. researchgate.netacs.org

Biomedical and Tissue Engineering: In the biomedical field, polyacetals are being investigated as biocompatible and biodegradable materials for tissue engineering scaffolds and medical devices. researchgate.netnih.govboydbiomedical.com Unlike polyesters that produce acidic degradation products, the breakdown of certain polyacetals can yield non-acidic products, which may reduce inflammatory responses in the body. researchgate.net This opens up interdisciplinary research avenues for creating advanced medical implants, surgical instruments, and systems for regenerative medicine. nih.govboydbiomedical.com

Green Chemistry and Sustainability: Acetal chemistry is central to advancing the principles of green chemistry. This includes the solvent-free synthesis of chemicals, the use of biocatalysis and renewable feedstocks, and the design of products for degradation and recycling. acs.orgrsc.org Interdisciplinary efforts combining chemistry, chemical engineering, and environmental science are crucial for developing and scaling up these sustainable processes. tue.nl

Astrobiology and Prebiotic Chemistry: The search for life's origins involves detecting key organic molecules in extraterrestrial environments. Aldehydes and alcohols, the precursors to acetals, are among the molecules searched for in interstellar space and on other planets. acs.orgresearchgate.net The detection of acetaldehyde in regions like the Orion Nebula suggests that the building blocks for more complex molecules, potentially including acetals and hemiacetals, are present. astrobiology.com The study of acetal formation and stability under prebiotic conditions is an area where organic chemistry intersects with astrobiology, providing insights into the potential chemical pathways that could lead to the emergence of life. acs.orgresearchgate.netacs.org

Q & A

Q. How can researchers ensure comprehensive retrieval of literature on 1,1-Diethoxyoctane, considering its synonyms and related compounds?

- Methodological Answer : To avoid missing critical studies, compile a list of validated synonyms (e.g., Octanal diethyl acetal, CAS 54889-48-4) using authoritative databases like the EPA Chemical Dashboard, STN International, and PubChem . Validate terms against sources such as the Pesticide Properties Database (PPDB) and FAO records to eliminate false hits. Use Boolean search strategies (e.g., "this compound OR Octanal diethyl acetal") in scientific databases (ScienceDirect, Agricola) and filter results using exclusion terms (e.g., "human*", "child*") to focus on mechanistic studies .

Q. What are the established methods for synthesizing this compound, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves acid-catalyzed acetalization of octanal with ethanol. Key variables include:

- Catalyst selection : Strong acids (e.g., H₂SO₄) or molecularly defined metal complexes (e.g., Ni-based catalysts) can optimize yield .

- Solvent and temperature : Anhydrous conditions and reflux (≈120°C) minimize side reactions like hydrolysis .

- Stoichiometry : Excess ethanol shifts equilibrium toward acetal formation.

Post-synthesis, purity is confirmed via GC-MS or NMR to detect unreacted aldehydes or byproducts .

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show characteristic acetal proton signals at δ 4.5–5.0 ppm and absence of aldehyde protons (δ ≈9–10 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and molecular ion peak (m/z 174 for C₁₂H₂₆O₂) confirm identity .

- Infrared Spectroscopy (IR) : Absence of a strong C=O stretch (~1700 cm⁻¹) verifies complete conversion .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point, density) of this compound across studies?

- Methodological Answer : Contradictions in data (e.g., boiling point ranges) may arise from impurities or measurement variability. Resolve by:

- Purity verification : Use high-resolution chromatographic methods (HPLC) to assess sample integrity .

- Standardized protocols : Replicate measurements under controlled conditions (e.g., ASTM methods for density determination) .

- Meta-analysis : Compare data from peer-reviewed sources (e.g., NIST Chemistry WebBook) and exclude non-validated datasets (e.g., commercial platforms like BenchChem) .

Q. What strategies are effective in optimizing the reaction conditions for synthesizing this compound to achieve higher yields?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

- Catalyst loading : Test 0.5–5 mol% to balance activity and cost .

- Solvent-free vs. solvent-mediated : Compare kinetics in ethanol vs. toluene to identify rate-limiting steps .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track aldehyde conversion in real time .

Statistical tools (e.g., ANOVA) identify significant factors, while response surface models predict optimal conditions .

Q. How can computational chemistry approaches be integrated with experimental data to predict or explain the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Model acetal stability under varying pH or solvent conditions to predict hydrolysis rates .

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks to rationalize regioselectivity in derivatization reactions .

Validate computational predictions with kinetic experiments (e.g., Arrhenius plots) and spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.